molecular formula C11H8ClF3N2O2S2 B2442728 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide CAS No. 339029-65-1

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide

Cat. No.: B2442728
CAS No.: 339029-65-1
M. Wt: 356.76
InChI Key: SIAVQPWAWBCQJA-UHFFFAOYSA-N
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Description

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide is a complex organic compound that features a pyridine ring substituted with a chloro and trifluoromethyl group, linked to a thiophene sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide typically involves multiple steps. One common method starts with the chlorination and trifluoromethylation of pyridine to obtain 3-chloro-5-(trifluoromethyl)pyridine . This intermediate is then reacted with thiophene sulfonamide under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as CrO-Al in a fluidized bed reactor has been reported to enhance the efficiency of the chlorination and trifluoromethylation steps .

Chemical Reactions Analysis

Types of Reactions

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines and thiophenes, depending on the specific reagents and conditions used .

Scientific Research Applications

5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals[][6].

Mechanism of Action

The mechanism of action of 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide apart from similar compounds is its unique combination of a pyridine ring with a thiophene sulfonamide group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N2O2S2/c12-8-3-6(11(13,14)15)5-17-9(8)4-7-1-2-10(20-7)21(16,18)19/h1-3,5H,4H2,(H2,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIAVQPWAWBCQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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